3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives, which are widely recognized for their significance in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with an ethylaminomethyl group and a benzyl ester, which contributes to its unique chemical properties and potential biological activities.
The compound can be classified as a piperidine derivative, specifically an amino acid ester. Piperidine derivatives are often utilized in the synthesis of various pharmaceutical agents due to their ability to interact with biological targets. The presence of the ethylaminomethyl group enhances the compound's reactivity and biological profile, making it a subject of interest in drug development.
The synthesis of 3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester typically involves several key steps:
The industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common purification techniques include recrystallization and chromatography to isolate the final product.
The molecular structure of 3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester can be depicted as follows:
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester can participate in various chemical reactions:
Reagents such as organic solvents and catalysts are commonly employed in these reactions, with specific temperature and pressure conditions tailored to optimize yields. The products formed depend on the reagents used and their respective reaction conditions.
The mechanism of action for 3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific biological targets such as enzymes or receptors. Upon binding, it can modulate their activity, leading to various physiological effects. The pathways involved may vary depending on the target molecules, making this compound a candidate for further pharmacological studies.
Relevant data on melting point, boiling point, and specific reactivity patterns are essential for practical applications but were not specified in available sources.
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester has several scientific uses:
This compound exemplifies the diverse utility of piperidine derivatives in scientific research and industrial applications, highlighting its importance in ongoing studies within medicinal chemistry.
The synthesis of 3-ethylaminomethyl-piperidine derivatives typically begins with functionalized piperidine precursors. A prominent route involves N-benzyl-3-oxopiperidine-4-carboxylate intermediates, where strategic alkylation introduces the ethylaminomethyl side chain. As demonstrated in patent CN110734393B, ethyl 4-bromobutyrate undergoes nucleophilic displacement with N-benzylglycine ethyl ester under basic conditions (triethylamine, DMF, 65°C) to form a linear precursor. Subsequent Dieckmann-type cyclization is achieved using sodium ethoxide in toluene (85°C, 4 hours), yielding the critical 3-oxopiperidine scaffold in 67.5% yield after hydrochloride crystallization [2].
Alternative routes employ isonipecotic acid derivatives as starting materials. Patent CN111484444A details the conversion of isonipecotic acid to methyl 1-benzylpiperidine-4-carboxylate, followed by formylation at C3. This approach leverages the inherent nucleophilicity of the piperidine C3 position for later side-chain installation [4]. A comparative analysis of key pathways is shown in Table 1:
Table 1: Multi-Step Synthesis Pathways for Piperidine Intermediates
Starting Material | Key Reaction | Conditions | Intermediate Yield | Reference |
---|---|---|---|---|
N-Benzylglycine ethyl ester | Alkylation/Cyclization | NaOEt, Toluene, 85°C, 4h | 67.5% (HCl salt) | [2] |
Isonipecotic acid | Esterification/Benzylation | SOCl₂/MeOH then BnBr, NaOH | 81% (methyl ester) | [4] |
Ethyl 4-bromobutyrate | Reductive Amination | NaBH₃CN, AcOH, Piperidine precursor | 88.8% (linear precursor) | [6] |
Decarboxylation strategies are critical for modifying substituent patterns. As illustrated by the synthesis of rac-1,4-dibenzyl-3-oxo-piperidine, ethyl ester intermediates can be hydrolyzed (HCl, ethanol, reflux) and thermally decarboxylated, providing access to 3-unsubstituted piperidinones for electrophilic amination [6].
The introduction of the ethylaminomethyl moiety at C3 relies heavily on reductive amination and N-alkylation catalysis. For 3-oxopiperidine precursors, borohydride reducing agents (NaBH₃CN, NaBH(OAc)₃) facilitate coupling with ethylamine in acetic acid-modified solvents, achieving moderate yields (60-75%) [2] [4]. Critical to suppressing dialkylation is careful pH control (pH 5-7) and stoichiometric management of ethylamine.
Catalytic N-alkylation employs 3-bromomethyl derivatives. Patent CN111484444A utilizes methyl 1-benzylpiperidine-4-carboxylate, which undergoes free radical bromination at C3 (NBS, AIBN). Subsequent displacement with ethylamine in acetonitrile, catalyzed by potassium carbonate, affords the target ethylaminomethyl group. Microwave irradiation (80-100°C, 30-60 min) enhances displacement efficiency to >90% conversion while minimizing piperidine ring degradation [4].
Table 2: Catalytic Methods for Ethylaminomethyl Installation
Method | Catalyst/Reagent | Temperature | Conversion/Yield | Key Advantage |
---|---|---|---|---|
Reductive Amination | NaBH₃CN, AcOH | 25°C | 60-75% | Single-step, mild |
Nucleophilic Displacement | K₂CO₃, CH₃CN | 80°C (MW) | >90% | No reducing agents |
Hydrogenation | Pd/C, H₂ (50 psi) | 50°C | 85% | Chemoselective for imines |
The benzyl ester moiety is typically installed via Schotten-Baumann conditions or carbodiimide coupling. For N-protected piperidine-4-carboxylic acids, reaction with benzyl alcohol under DCC/DMAP catalysis in dichloromethane provides esters in 70-85% yield. However, competing N-acylation necessitates temporary N-protection (e.g., Boc groups) [4] [7].
A superior industrial approach involves acid chloride intermediates. Isonipecotic acid hydrochloride reacts with thionyl chloride (reflux, 3h) to form the acid chloride, which is then treated with benzyl alcohol and triethylamine at 0-5°C. This method achieves 95% purity with minimal racemization and is scalable to >100 kg batches [4]. Critical parameters include:
Scale-up faces challenges in purification, cost management, and intermediate stability. The discontinued status of lab-scale 3-substituted piperidines (e.g., Ref. 3D-EEC02472, Ref. 10-F080650) highlights supply chain vulnerabilities for pilot-scale synthesis [3]. Key bottlenecks include:
Yield optimization centers on telescoping steps. Patent CN110734393B demonstrates combining alkylation and cyclization without isolating the linear intermediate, boosting overall yield to 78% and reducing solvent consumption by 40%. Furthermore, replacing chromatographic purification with pH-selective crystallization of hydrochloride salts cuts processing time by 60% [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1